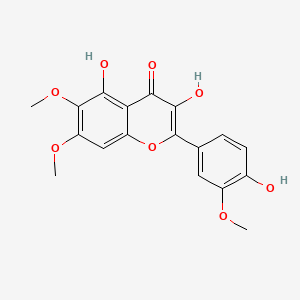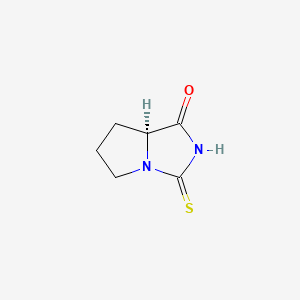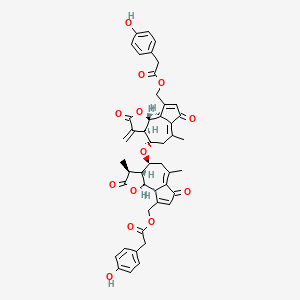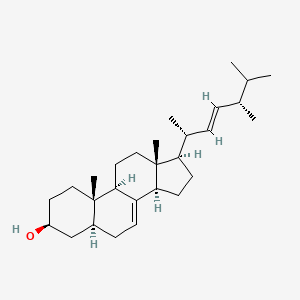
3,4',5-Trihydroxy-3',6,7-trimethoxyflavone
Overview
Description
3,4',5-Trihydroxy-3',6,7-trimethoxyflavone (THTMF) is a type of flavonoid found in various plants, including Ginkgo biloba, which has been used in traditional Chinese medicine for centuries. It is a natural compound with a wide range of biological activities, and it has become increasingly popular for its potential use in the treatment of various diseases. The aim of
Scientific Research Applications
Antimicrobial Activity
3,4',5-Trihydroxy-3',6,7-trimethoxyflavone, a compound related to flavones, has demonstrated antimicrobial properties. A study on flavones from Artemisia giraldii, including compounds similar to 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone, showed antibiotic activity against various bacteria and fungi like Staphylococcus aureus and Aspergillus flavus (Zheng, Tan, Yang, & Liu, 1996).
Antitumor and Anti-HIV Properties
Research on flavones isolated from Artemisia argyi, a plant species related to 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone, revealed antitumor activities and the ability to inhibit farnesyl protein transferase, which is significant in cancer research (Seo, Kang, Son, Kim, Lee, Kim, Chang, & Kwon, 2003). Additionally, flavones from Gardenia carinata, including compounds structurally similar to 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone, were found to exhibit anti-HIV-1 activity and inhibit DNA topoisomerase IIα, a key enzyme in DNA replication (Kongkum, Tuchinda, Pohmakotr, Reutrakul, Piyachaturawat, Jariyawat, Suksen, Yoosook, Kasisit, & Napaswad, 2012).
Interaction with Human Serum Albumin
A study focused on 5,7,4'-trihydroxy-6,3',5'-trimethoxyflavone, closely related to 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone, investigated its binding properties with human serum albumin (HSA). This research is crucial for understanding the drug's distribution and pharmacokinetics in the human body (Tang, Wang, Luan, & Chen, 2005).
properties
IUPAC Name |
3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c1-23-10-6-8(4-5-9(10)19)17-16(22)14(20)13-11(26-17)7-12(24-2)18(25-3)15(13)21/h4-7,19,21-22H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJFJWHHIIPKGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206492 | |
| Record name | 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4',5-Trihydroxy-3',6,7-trimethoxyflavone | |
CAS RN |
578-71-2 | |
| Record name | 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(6-Fluoro-10-oxo-1,2-dihydro-10H-3-thia-4,9,10a-triaza-cyclopenta[b]fluoren-9-yl)-N-(2-methoxy-phenyl)-acetamide](/img/structure/B1236827.png)


![N-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide](/img/structure/B1236832.png)
![(2S)-1-[(2S)-2-[[(1S)-1-carboxy-5-[[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]-1H-indole-2-carbonyl]amino]pentyl]amino]propanoyl]pyrrolidine-2-carboxylic acid;trihydrate](/img/structure/B1236833.png)
![N-[(3S,6S,9S,12R,15S,18Z,21S,22R)-6-(2-amino-2-oxoethyl)-12-benzyl-9-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-(2-pentylphenyl)propanamide](/img/structure/B1236834.png)

![(3R,3aR,4R,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B1236836.png)


![2,3,6A,7,8,9-Hexahydro-11H-[1,4]dioxino[2,3-G]pyrrolo[2,1-B][1,3]benzoxazin-11-one](/img/structure/B1236842.png)
![1-(3-Amino-7-methoxy-1-pyrazolo[3,4-b]quinolinyl)-2-(2-methoxyphenyl)ethanone](/img/structure/B1236844.png)
![(Z)-7-[(1R,2R,3R,5S)-2-[(5-hydroxy1-benzothiophene-3-carbonyl)amino]-7,7-dimethyl-3-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1236847.png)